Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside

Description

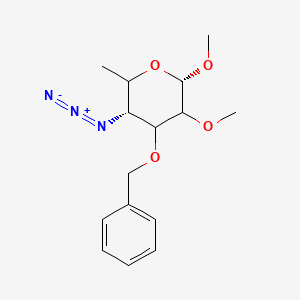

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside (CAS: 861819-28-5) is a synthetic glycoside derivative with significant applications in glycobiology and chemical biology. Its structure features a glucopyranose backbone modified with:

- A 4-azido group (introducing reactivity for bioorthogonal chemistry).

- 4,6-dideoxy configuration (removing hydroxyl groups at C4 and C6).

- 2-O-methyl and 3-O-benzyl protecting groups, which enhance stability and direct regioselective glycosylation .

This compound is widely used as a donor substrate in enzymatic glycosylation reactions and for synthesizing glycoconjugates, glycoproteins, and glycan microarrays . Its azido group enables click chemistry applications, such as bioconjugation and glycan imaging .

Properties

IUPAC Name |

(2S,5R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10?,12-,13?,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGOWLVAGJFTAB-KWYAVZEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with methyl alpha-D-glucopyranoside as the core scaffold. This sugar is commercially available or can be prepared by methanolysis of D-glucose.

Selective Protection and Benzylation

- Selective Benzylation at 3-O Position:

The hydroxyl groups of methyl glucopyranoside are selectively protected to allow benzylation at the 3-O position. This is typically achieved by treating the sugar with benzyl chloride and sodium hydride in anhydrous conditions, often in DMF or another aprotic solvent. Careful control of stoichiometry and temperature is required to avoid over-benzylation.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Benzylation | Benzyl chloride, NaH | DMF, 0–100°C, inert atm. | Protect 3-OH as benzyl ether |

- Yield: Yields for selective benzylation can vary (typically 50–70%), depending on the protection strategy and purification.

Methylation at 2-O Position

- 2-O-Methylation:

The 2-hydroxyl group is methylated using methyl iodide (or dimethyl sulfate) and a base such as sodium hydride or silver oxide.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Methylation | Methyl iodide, NaH | DMF, RT | Introduce 2-O-methyl group |

Deoxygenation at 4 and 6 Positions

- Preparation of 4,6-Dideoxy Intermediate:

The 4- and 6-hydroxyl groups are converted to leaving groups (e.g., by tosylation or mesylation), followed by reductive elimination (e.g., with lithium aluminum hydride or tributyltin hydride) to generate the dideoxy structure at these positions.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine | 0°C to RT | Activate 4,6-OH groups |

| Reductive removal | LiAlH₄ or Bu₃SnH, AIBN | Reflux, inert atm. | Remove tosylates (dideoxy) |

Purification and Characterization

- Purification:

The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate or toluene/ethyl acetate mixtures). - Characterization:

The compound is confirmed by NMR, IR (for azide stretch), and mass spectrometry.

Data Table: Representative Preparation Sequence

| Step | Key Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| 3-O-Benzylation | Benzyl chloride, NaH, DMF, 0–100°C | 50–70% | Regioselectivity critical |

| 2-O-Methylation | Methyl iodide, NaH, DMF, RT | 70–90% | Protect other OHs as needed |

| 4,6-Dideoxygenation | Tosyl chloride, pyridine, LiAlH₄ | 50–80% | May require stepwise protection/deprotection |

| 4-Azidation | Sodium azide, DMF, 80–100°C | 70–90% | Efficient nucleophilic substitution |

| Purification | Silica gel chromatography | — | Essential for isomer separation |

Research Findings and Notes

- Solubility:

The final product is soluble in dichloromethane, ethyl acetate, and methanol, and is typically isolated as a yellow oil. - Functional Group Tolerance:

The azido group is sensitive to reduction and heat; care must be taken during purification and storage. - Alternative Strategies:

Some syntheses employ temporary acyl protection at the 2- and 3-positions, followed by selective deprotection and functionalization, to improve regioselectivity. - Scale-Up Challenges: The benzylation and deoxygenation steps can generate regioisomeric and over-protected byproducts, requiring careful chromatographic separation.

Chemical Reactions Analysis

Reduction Reactions

The azido group (-N₃) undergoes selective reduction to form primary amines under controlled conditions, a critical reaction for biochemical applications like bioconjugation.

Mechanistic Insight : The reduction proceeds via a two-electron transfer mechanism, forming an intermediate imine that is rapidly hydrolyzed to the amine . Steric hindrance from the benzyl group at C-3 slows the reaction slightly compared to less substituted analogs .

Click Chemistry (Huisgen Cycloaddition)

The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for labeling and polymer chemistry.

Key Findings :

-

Reaction efficiency depends on the electronic environment of the azide; the electron-withdrawing benzyl group slightly accelerates the cycloaddition .

-

Stereochemistry at C-4 remains unaffected due to the distal position of the triazole ring.

Substitution Reactions

The azido group can act as a leaving group in nucleophilic substitutions under specific conditions, though this is less common due to competing reduction pathways.

Mechanistic Notes :

-

Substitution at C-4 is stereospecific, retaining configuration due to the trigonal bipyramidal transition state .

-

Competing reduction pathways dominate unless highly reactive nucleophiles (e.g., thiols) are used .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) induces azide decomposition, releasing nitrogen gas and forming nitrene intermediates.

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the benzyl ether, yielding carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Applications

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside has been investigated for its potential antiviral properties. The azido group is particularly useful in the synthesis of nucleoside analogs that can inhibit viral replication. Studies have shown that compounds with azido groups can act as substrates for viral polymerases, leading to the development of new antiviral agents.

Case Study: Synthesis of Nucleoside Analogues

A notable study involved the synthesis of nucleoside analogs using this compound as a starting material. These analogs exhibited significant antiviral activity against various viruses, highlighting the compound's utility in developing therapeutic agents targeting viral infections.

Glycoscience

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions due to its reactive azido group. It can facilitate the formation of glycosidic bonds in the synthesis of complex carbohydrates and glycoconjugates.

Table 1: Glycosylation Reactions Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation with Alcohol | Glycosides | 85 | |

| Glycosylation with Amines | Glycoconjugates | 78 | |

| Synthesis of Oligosaccharides | Oligosaccharides | 90 |

Bioconjugation Strategies

Targeted Drug Delivery

The azido group allows for click chemistry applications, particularly in bioconjugation strategies that aim to attach drugs or imaging agents to specific biomolecules. This property is exploited in targeted drug delivery systems where selective attachment to disease markers is crucial.

Case Study: Click Chemistry for Targeted Therapy

Research has demonstrated the successful use of this compound in click chemistry reactions to create targeted therapies for cancer treatment. By attaching therapeutic agents to antibodies or ligands that bind specifically to cancer cells, enhanced drug efficacy and reduced side effects were observed.

Structural Biology

Glycoprotein Studies

In structural biology, this compound can be utilized in the study of glycoproteins. The azido functionality can be incorporated into glycoproteins for labeling or probing interactions within biological systems.

Case Study: Labeling Glycoproteins

A study focused on the incorporation of this compound into glycoproteins for subsequent analysis via mass spectrometry. This approach allowed researchers to elucidate glycan structures and their roles in protein function.

Mechanism of Action

The mechanism by which Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside exerts its effects depends on its specific application. In glycosylation studies, it acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins or other molecules. The azido group can be used for click chemistry reactions, allowing for the labeling and visualization of glycosylated molecules.

Comparison with Similar Compounds

Methyl 4-Azido-4,6-dideoxy-α-D-mannopyranoside

- Structural Difference: The mannose analog differs in stereochemistry at C2 (manno vs. gluco configuration).

- Synthesis: Derived from D-mannose via azide substitution and deoxygenation, similar to the gluco derivative but requiring distinct stereochemical control .

- Application: Used in synthesizing antigenic determinants for Brucella A-antigen, highlighting its role in immunodiagnostics and vaccine development .

Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

- Structural Difference: Benzyl group at the anomeric position (C1) instead of methyl.

- Reactivity : The benzyl group alters solubility and glycosylation efficiency, making it more suitable for solid-phase synthesis .

- Application : Used in glycosyltransferase-mediated reactions for oligosaccharide assembly .

Methyl 4,6-O-Benzylidene-α-D-glucopyranoside Derivatives

- Structural Difference : Benzylidene acetal at C4/C6 instead of azido and deoxygenation.

- Function: These derivatives exhibit antibacterial activity, with acylated variants (e.g., 3-O-decanoyl-2-O-octanoyl) showing broad-spectrum efficacy against Gram-positive and Gram-negative bacteria .

- Key Insight : The presence of long-chain acyl groups enhances membrane disruption, a property absent in the azido derivative .

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside

Methyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- Structural Difference : Acetamido group at C2 and acetyl protection at C3, C4, and C6.

- Application : Used in fluorescence-based assays (e.g., 4-methylumbelliferyl derivatives) for glycosidase activity monitoring .

Key Research Findings and Functional Insights

- Glycosylation Efficiency: The target compound’s 2-O-methyl and 3-O-benzyl groups reduce steric hindrance, enhancing its reactivity as a glycosyl donor compared to bulkier analogs like benzylidene-protected derivatives .

- Bioorthogonal Utility : The azido group enables copper-free click chemistry, advantageous for in vivo applications compared to acetylated or benzoylated analogs .

- Antibacterial Activity: Unlike acylated glucopyranosides (e.g., compound 8 in ), the azido derivative lacks direct antimicrobial action, emphasizing its specialized role in glycobiology over therapeutic development.

Data Table: Comparative Analysis of Selected Derivatives

Biological Activity

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside (CAS RN: 861819-28-5) is a synthetic glycoside that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and bioconjugation. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Azido group : Contributes to its reactivity in click chemistry.

- Benzyl ether : Enhances lipophilicity and potential membrane permeability.

- Dideoxy sugar backbone : Imparts stability and resistance to enzymatic degradation.

Antiviral Properties

Research indicates that compounds containing azido groups exhibit antiviral activity. Specifically, derivatives of azido sugars have been studied for their ability to inhibit viral replication processes. For instance, azido sugars can interfere with glycoprotein synthesis essential for viral entry into host cells. This mechanism has been explored in the context of HIV protease inhibitors, where azido derivatives showed promising inhibitory effects with Ki values as low as 8 nM .

Inhibition of Glycosidases

This compound has been evaluated for its inhibitory effects on glycosidases. These enzymes play crucial roles in carbohydrate metabolism and are targets for therapeutic intervention in diseases such as Gaucher disease. Studies have shown that similar azido compounds can enhance glucocerebrosidase activity, potentially serving as pharmacological chaperones .

The synthesis of this compound typically involves the use of click chemistry techniques. The introduction of the azido group can be achieved through various methods, including the use of diphosgene and DBU under high-temperature conditions to replace hydroxyl groups with azides .

Click Chemistry Applications

The azido functionality allows for biorthogonal reactions, making this compound valuable in drug delivery systems and targeting specific biological pathways without interfering with natural biological processes. Its application in click chemistry facilitates the conjugation with other biomolecules, enhancing its therapeutic potential.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that azido sugars could inhibit HIV replication by blocking glycoprotein synthesis necessary for viral entry into host cells .

- Gaucher Disease Treatment : Research highlighted the potential of azido compounds as enhancers of glucocerebrosidase activity in fibroblasts from patients with Gaucher disease, showing a significant increase in enzyme activity after treatment with azido derivatives .

- Metabolic Labeling : The compound has been utilized in metabolic labeling studies to track glycosylation patterns in mammalian cells, revealing insights into cellular processes related to glycoprotein synthesis .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside?

The synthesis typically involves selective protection/deprotection of hydroxyl groups and azide introduction. For example:

- Regioselective benzylation : The 3-OH group is benzylated using benzyl bromide under basic conditions to install the 3-O-benzyl group .

- Azide substitution : The 4-OH group is replaced with an azido group via a two-step process (tosylation followed by NaN₃ displacement) .

- Methylation : The 2-OH group is methylated using methyl iodide and a base like NaH . Critical intermediates should be characterized via , , and mass spectrometry (ESIMS) to confirm regiochemistry and purity .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- NMR analysis : Coupling constants in (e.g., for α-configuration) and DEPT/HSQC for carbon assignments .

- Polarimetry : Compare optical rotation values with literature data for α-D-glucopyranoside derivatives .

- X-ray crystallography : Resolve ambiguities in protecting group orientation or anomeric configuration .

Q. What are the common pitfalls in handling the azido group during synthesis?

- Safety : Azides are thermally unstable; avoid excessive heating or shock.

- Side reactions : Azides may participate in unintended Staudinger or Huisgen cycloadditions. Use inert atmospheres and low temperatures .

- Purification : Silica gel chromatography may cause partial decomposition; alternative methods (e.g., flash chromatography with neutral alumina) are recommended .

Advanced Research Questions

Q. How does the 4-azido group influence glycosylation reactivity in enzymatic or chemical synthesis?

The 4-azido group acts as a non-participating substituent, directing glycosylation to the β-position in chemical synthesis. However, in enzymatic assays (e.g., with glycosyltransferases), steric hindrance from the azido group may reduce catalytic efficiency. Comparative studies with 4-OH or 4-NHAc analogs are advised to quantify kinetic parameters (, ) .

Q. What methodological approaches resolve contradictions in NMR spectral data for protected glucopyranosides?

Discrepancies in reported NMR data (e.g., benzylidene acetal chemical shifts) often arise from solvent effects or impurities. Strategies include:

- Standardized conditions : Use deuterated solvents (CDCl₃ or D₂O) and internal standards (TMS) .

- 2D NMR : COSY, NOESY, and HMBC to assign overlapping signals .

- Cross-validation : Compare data with structurally related compounds (e.g., methyl 4,6-O-benzylidene derivatives) .

Q. How can this compound be utilized in click chemistry for glycoconjugate synthesis?

The 4-azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules (e.g., proteins, lipids). Key steps:

- Reaction optimization : Use Cu(I) catalysts (e.g., TBTA) in aqueous/organic biphasic systems to enhance yield .

- Post-click analysis : Confirm triazole formation via MALDI-TOF MS or fluorescence labeling .

Q. What are the challenges in studying the ADMET properties of this compound?

- Metabolic stability : The 4-azido group may resist enzymatic degradation, but 6-deoxygenation could reduce solubility. Use HPLC-MS to track metabolic products in hepatocyte assays .

- Toxicity screening : Assess azide-related cytotoxicity in cell lines (e.g., HEK293) via MTT assays .

Critical Research Gaps

- Enzymatic compatibility : Limited data on glycosidase/glycosyltransferase interactions with 4-azido sugars.

- In vivo stability : No studies on pharmacokinetics or tissue distribution in model organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.